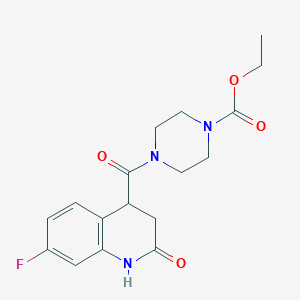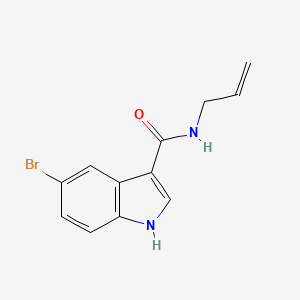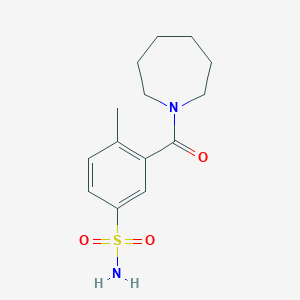![molecular formula C14H20N4O B7462475 N-methyl-1,6-di(propan-2-yl)pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7462475.png)
N-methyl-1,6-di(propan-2-yl)pyrazolo[3,4-b]pyridine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-methyl-1,6-di(propan-2-yl)pyrazolo[3,4-b]pyridine-4-carboxamide, commonly known as MP-10, is a synthetic compound that has been studied for its potential use in scientific research. MP-10 is a selective agonist of the μ-opioid receptor, which is involved in the regulation of pain, reward, and addiction.
Mecanismo De Acción
MP-10 is a selective agonist of the μ-opioid receptor, which is involved in the regulation of pain, reward, and addiction. When MP-10 binds to the μ-opioid receptor, it activates a signaling cascade that leads to the inhibition of pain signals and the release of dopamine, which is associated with reward and pleasure.
Biochemical and Physiological Effects
MP-10 has been shown to have analgesic effects in animal models of pain, and it may have potential as a treatment for chronic pain. It has also been shown to have less potential for abuse than other opioids, which may make it a safer option for pain management. MP-10 has also been studied for its potential use in addiction research, as it may have less potential for abuse than other opioids.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using MP-10 in lab experiments is its selective agonism of the μ-opioid receptor, which allows for more targeted research on the effects of this receptor. However, one limitation is that MP-10 is a synthetic compound, which may limit its applicability to natural systems.
Direcciones Futuras
There are several potential future directions for research on MP-10. One area of interest is the potential use of MP-10 as a treatment for chronic pain. Another area of interest is the potential use of MP-10 in addiction research, particularly in the development of safer opioid medications. Additionally, further research could be conducted on the biochemical and physiological effects of MP-10, as well as its potential limitations and drawbacks for scientific research.
Métodos De Síntesis
The synthesis of MP-10 involves several steps, including the condensation of 2,6-dimethylpyrazine with ethyl acetoacetate, followed by the reaction of the resulting product with methylamine and isopropyl bromide. The final step involves the reaction of the resulting product with 4-cyanopyridine to yield MP-10.
Aplicaciones Científicas De Investigación
MP-10 has been studied for its potential use in scientific research, particularly in the field of pain management. It has been shown to have analgesic effects in animal models of pain, and it may have potential as a treatment for chronic pain. MP-10 has also been studied for its potential use in addiction research, as it may have less potential for abuse than other opioids.
Propiedades
IUPAC Name |
N-methyl-1,6-di(propan-2-yl)pyrazolo[3,4-b]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O/c1-8(2)12-6-10(14(19)15-5)11-7-16-18(9(3)4)13(11)17-12/h6-9H,1-5H3,(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIBNJJMYTYBOKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC2=C(C=NN2C(C)C)C(=C1)C(=O)NC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,6-Diisopropyl-N-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-(furan-2-yl)-N-[2-(furan-2-yl)-2-pyrrolidin-1-ylethyl]-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B7462403.png)
![5-Cyclopropyl-3-[[(4-ethoxy-3-methoxyphenyl)methyl-methylamino]methyl]-5-methylimidazolidine-2,4-dione](/img/structure/B7462406.png)

![3-[(E)-3-phenylprop-2-enyl]thieno[2,3-d]pyrimidin-4-one](/img/structure/B7462414.png)
![1-(1,3-benzodioxol-5-yl)-N-[(2-methoxy-5-methylphenyl)methyl]methanamine](/img/structure/B7462425.png)
![N-[[5-(2-phenyl-1,3-thiazol-4-yl)furan-2-yl]methyl]acetamide](/img/structure/B7462436.png)

![N-[[1-(dimethylamino)cyclohexyl]methyl]-2-[2-(1,3-thiazol-4-yl)benzimidazol-1-yl]acetamide](/img/structure/B7462445.png)

![1-[4-(2-Fluorophenyl)piperazin-1-yl]-2-(tetrazol-1-yl)ethanone](/img/structure/B7462458.png)
![6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl-(2-methoxyphenyl)methanone](/img/structure/B7462470.png)
